PtdIns-(1,2-dioctanoyl)(钠盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

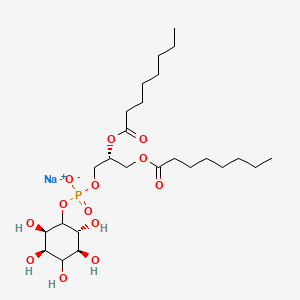

PtdIns-(1,2-dioctanoyl) (sodium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn-1 and sn-2 positions . It features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, gives it different physical properties including high solubility in aqueous media .

Synthesis Analysis

The formal name of PtdIns-(1,2-dioctanoyl) (sodium salt) is 1-(1,2-dioctanoylphosphatidyl)inositol, monosodium salt . It is synthesized for signal transduction research .Molecular Structure Analysis

The molecular formula of PtdIns-(1,2-dioctanoyl) (sodium salt) is C25H46O13P • Na . The formula weight is 608.6 . The InChi Code is InChI=1S/C25H47O13P.Na/c1-3-5-7-9-11-13-18 (26)35-15-17 (37-19 (27)14-12-10-8-6-4-2)16-36-39 (33,34)38-25-23 (31)21 (29)20 (28)22 (30)24 (25)32;/h17,20-25,28-32H,3-16H2,1-2H3, (H,33,34);/q;+1/p-1/t17-,20-,21-,22+,23-,24-,25-;/m1./s1 .Chemical Reactions Analysis

PtdIns-(1,2-dioctanoyl) (sodium salt) plays a critical role in the generation and transmission of cellular signals . PtdIns are phosphorylated to mono- (PtdIns- P; PIP), di- (PtdIns- P 2; PIP 2 ), and triphosphates (PtdIns- P 3; PIP 3 ) . Hydrolysis of PtdIns- (4,5)- P 2 by phosphoinositide (PI)- specific phospholipase C generates inositol triphosphate (IP 3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade .Physical And Chemical Properties Analysis

PtdIns-(1,2-dioctanoyl) (sodium salt) is a lyophilized powder . It has a high solubility in water: 1 mg/ml . The side chain carbon sum is 16:0 . The storage temperature is -20°C .科学研究应用

PtdIns-(1,2-dioctanoyl) 与 GRP1 的 pleckstrin 同源性 (PH) 结构域相互作用,GRP1 是一种参与 ADP 核糖基化因子鸟嘌呤核苷酸交换的蛋白质,是细胞内膜运输的关键调节剂 (Klarlund 等人,1998).

PtdIns-(1,2-dioctanoyl) 及其衍生物对于合成其他磷酸肌醇分子至关重要,这些分子在植物的应激反应中发挥着重要作用 (Dewald 等人,2001).

包括 PtdIns-(1,2-dioctanoyl) 衍生物在内的磷脂酰肌醇磷酸的不对称合成促进了生物医学研究亲和探针的创建,展示了其在化学生物学中的用途 (Chen 等人,1998).

PtdIns-(1,2-dioctanoyl) 在胚胎干细胞增殖和凋亡中发挥作用,表明其在发育生物学和潜在治疗应用中的重要性 (Quinlan 等人,2003).

关于 PtdIns-(1,2-dioctanoyl) 与各种 PH 结构域的选择性结合的研究,增强了我们对细胞信号传导和膜募集过程的理解 (Klarlund 等人,2000).

PtdIns-(1,2-dioctanoyl) 衍生物用于研究蛋白质相互作用和功能动力学,如肌动蛋白和磷脂酰肌醇结合蛋白凝胶蛋白的研究所示 (Feng 等人,2001).

PtdIns-(1,2-dioctanoyl) 与内向整流钾通道相互作用的研究突出了其在离子通道调节和信号传导中的作用 (Zhang 等人,1999).

PtdIns-(1,2-dioctanoyl) 有助于内-溶酶体功能和膜运输,其参与囊泡形成和破碎过程证明了这一点 (Dove 等人,2009).

作用机制

Target of Action

PtdIns-(1,2-dioctanoyl) (sodium salt), also known as DOPI or Phosphatidylinositol C-8, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn-1 and sn-2 positions . The primary targets of this compound are the phosphatidylinositol phosphates, which represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals .

Mode of Action

The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . PtdIns are phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3) . The interaction of PtdIns-(1,2-dioctanoyl) with its targets results in the generation of these key second messengers, which are integral to various biochemical signal transduction cascades .

Biochemical Pathways

The biochemical pathways affected by PtdIns-(1,2-dioctanoyl) involve the hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C, which generates inositol triphosphate (IP3) and DAG . These are key second messengers in an intricate biochemical signal transduction cascade .

Pharmacokinetics

The short fatty acid chains of PtdIns-(1,2-dioctanoyl), compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media . This high solubility potentially impacts the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing its bioavailability.

Result of Action

The result of the action of PtdIns-(1,2-dioctanoyl) is the generation of key second messengers, IP3 and DAG, which play a crucial role in the transmission of cellular signals . These messengers are involved in various cellular processes, including cell growth, differentiation, and apoptosis.

安全和危害

未来方向

属性

IUPAC Name |

sodium;[(2R)-2,3-di(octanoyloxy)propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47O13P.Na/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32;/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34);/q;+1/p-1/t17-,20?,21-,22+,23-,24-,25?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDIWCAFXLOVPN-JZAJJPDXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46NaO13P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)